4-(Chloromethyl)-2-(trifluoromethyl)thiazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLCMVJMVJQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135207-07-7 | |
| Record name | 4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of 2-(trifluoromethyl)thiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring or the substituents.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated moieties for enhanced bioactivity.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues: Chloro vs. Bromo Derivatives
Isostructural halogenated thiazoles, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog 5 , highlight the impact of halogen substitution. The chloro derivative (4) exhibits stronger antimicrobial activity compared to the bromo variant, likely due to differences in electronegativity and steric effects influencing target binding .
Table 1: Comparison of Chloro and Bromo Thiazole Derivatives
| Property | Chloro Derivative (4) | Bromo Derivative (5) |
|---|---|---|
| Halogen Atom | Cl | Br |
| Antimicrobial Activity | Higher (IC$_{50}$ values not provided) | Moderate |
| Intermolecular Contacts | Enhanced π-stacking with aromatic residues | Reduced due to larger atomic radius of Br |
Functional Analogues: Trifluoromethyl vs. Difluoromethyl Groups
2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole () shares structural similarity but replaces the trifluoromethyl group with a difluoromethyl moiety. This substitution reduces electron-withdrawing effects, altering reactivity and biological activity. The trifluoromethyl analog demonstrates superior thermal stability and is preferred in agrochemical applications, while the difluoromethyl variant is explored for material science due to its balanced lipophilicity and synthetic versatility .
Substitution at the 5-Position: Chloromethyl vs. Methyl Groups
The 5-(chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole (CAS: 317318-97-1; ) introduces a methyl group at the 4-position and chloromethyl at the 5-position. This modification increases steric bulk, reducing metabolic degradation compared to the parent compound. Docking studies reveal that the chloromethyl group enhances interactions with hydrophobic pockets in AChE, improving inhibitory activity .
Table 2: Impact of 4- and 5-Position Substitutions
| Compound | Substituents | Biological Activity (AChE Inhibition) |
|---|---|---|
| 4-(Chloromethyl)-2-(trifluoromethyl)thiazole | Cl-CH$2$ at 4, CF$3$ at 2 | Moderate |
| 5-(Chloromethyl)-4-methyl-2-(CF$_3$-Ph) | Cl-CH$2$ at 5, CH$3$ at 4 | Enhanced (docking score: -9.2 kcal/mol) |
Urea-Linked Derivatives
Urea derivatives like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) (ESI-MS m/z: 412.1 [M+H]+) and 8k (m/z: 446.0 [M+H]+) demonstrate how appending urea groups modulates solubility and target affinity. These derivatives exhibit improved pharmacokinetic profiles, with 8k showing higher molecular weight and prolonged half-life due to the 4-chloro-3-(trifluoromethyl)phenyl group .
Metabolic Stability and Toxicity
The parent compound’s chloromethyl group undergoes metabolic conjugation, forming mercapturic acid and glucuronic acid derivatives (). In contrast, 2-hydrazino-4-(4-nitrophenyl)thiazole () is carcinogenic in rats, emphasizing the importance of substituent choice. The trifluoromethyl group in this compound reduces metabolic activation risks compared to nitro or hydrazine substituents.
Biological Activity
4-(Chloromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a thiazole ring, which is substituted at the 4-position with a chloromethyl group and at the 2-position with a trifluoromethyl group. This unique structure contributes to its reactivity and potential interactions with various biological targets.
- Chemical Formula : C6H4ClF3N2S
- Molecular Weight : 236.04 g/mol
- Structure : The thiazole ring enhances the compound's lipophilicity and biological activity, making it an important intermediate in the synthesis of pharmaceutical agents.
The biological activity of this compound primarily involves its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the detoxification of xenobiotics. The compound can form reactive metabolites that may alter cellular processes, gene expression, and metabolic pathways, suggesting its potential as a pharmacological agent.
Anticancer Activity
Recent studies indicate that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, modifications of thiazole structures have been shown to enhance antiproliferative activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cells .
Case Studies
- Cytochrome P450 Interaction : Research has demonstrated that this compound interacts with cytochrome P450 enzymes, leading to alterations in metabolic pathways associated with drug metabolism. This interaction may also influence detoxification processes within cells, highlighting its potential role in pharmacology.
- Antiproliferative Effects : A series of studies have evaluated the anticancer effects of thiazole derivatives. For example, modifications to the thiazole structure have resulted in compounds showing IC50 values ranging from 0.7 μM to 1.0 μM against prostate cancer cells, indicating strong cytotoxicity .
Comparative Analysis
The following table summarizes the biological activities of various thiazole derivatives compared to this compound:
| Compound | Anticancer Activity (IC50 μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.7 - 1.0 | Cytochrome P450 interaction |
| 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamide | 0.124 - 3.81 | Tubulin polymerization inhibition |
| SMART Compounds (various modifications) | Low nM range | Inhibition of cell proliferation via GPCR signaling |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Utilizing sodium azide as a reagent.
- Oxidation and Reduction Reactions : Employing potassium permanganate for oxidation and lithium aluminum hydride for reduction.
These synthetic routes allow for the generation of various analogs that can be screened for enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
